![molecular formula C12H18N4OS B2554457 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895006-77-6](/img/structure/B2554457.png)
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a triazole ring fused with a pyrimidinone ring.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been reported in the literature . One method involves the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been confirmed by single crystal X-ray crystallography . The structure is characterized by an angular norbornene base .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones have been studied . A notable reaction is the thermal retro Diels–Alder (RDA) reaction, which results in the target compounds .
Scientific Research Applications
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties (compounds 21a–l and 22a–l) were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, compound 22i demonstrated excellent anti-tumor activity against these cell lines, making it a promising candidate for further investigation.
- Compound 22i also exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . Targeting c-Met kinase is crucial for cancer treatment, as it plays a role in tumor growth, invasion, and metastasis. This finding suggests that the compound could be a potential c-Met kinase inhibitor.
- Beyond its medical applications, the compound’s structure may be useful in the field of energetic materials. For instance, derivatives based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These materials could find applications in propellants, explosives, or other energy-related fields.
- In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to assess the pharmacokinetic properties of this compound. Suitable properties were identified, which helped predict its antitumor activity . Understanding its drug-likeness and safety profile is essential for further development.
- CDK2 (cyclin-dependent kinase 2) inhibition is an appealing target for cancer treatment. Compound 22i may selectively target tumor cells by inhibiting CDK2 . Investigating its mechanism of action and specificity could provide valuable insights.
Anti-Tumor Activity
c-Met Kinase Inhibition
Energetic Materials
Drug-Likeness and ADMET Studies
CDK2 Inhibition
Mechanism of Action
properties
IUPAC Name |
5,6-dimethyl-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-7(2)5-6-18-12-15-14-11-13-10(17)8(3)9(4)16(11)12/h7H,5-6H2,1-4H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYZPBBATZALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCCC(C)C)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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